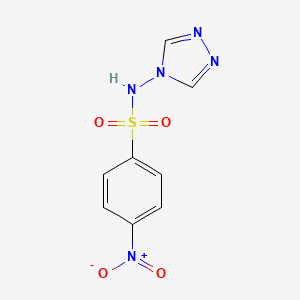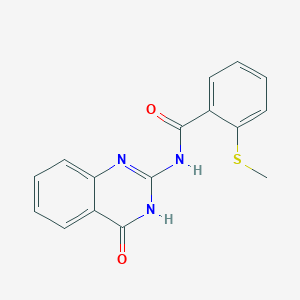
N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazoline and benzamide moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinazoline ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Benzamide Moiety: The final step involves the coupling of the 4-hydroxyquinazoline derivative with 2-(methylsulfanyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form quinazolinone derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular pathways.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the quinazoline ring are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a role in cell signaling and proliferation.
Comparison with Similar Compounds
Quinazoline Derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.
Benzamide Derivatives: Such as sulpiride and tiapride, which are used as antipsychotic agents.
Uniqueness: N-(4-Hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is unique due to the combination of the quinazoline and benzamide moieties, which may confer a distinct pharmacological profile compared to other compounds. Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2S/c1-22-13-9-5-3-7-11(13)15(21)19-16-17-12-8-4-2-6-10(12)14(20)18-16/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
GCFDCLBNMSQRRV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)
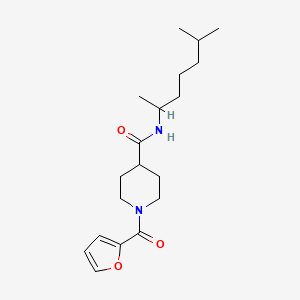
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029259.png)
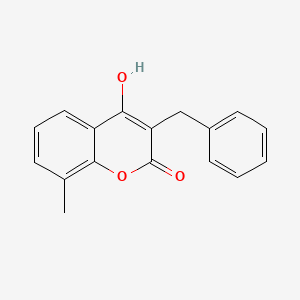
![dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11029269.png)
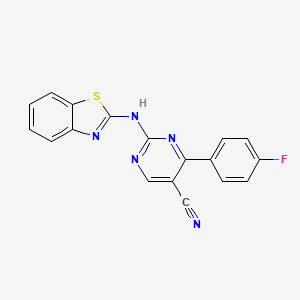
![Tetramethyl 6'-[(3-bromophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029291.png)
![6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029299.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)
![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)
